molecular formula C15H19NO10 B14137868 2,3,4,6-Tetra-o-acetyl-beta-d-glucopyranosyl isocyanate CAS No. 104974-80-3

2,3,4,6-Tetra-o-acetyl-beta-d-glucopyranosyl isocyanate

Cat. No.: B14137868
CAS No.: 104974-80-3
M. Wt: 373.31 g/mol
InChI Key: FLNZVZMQFATYNM-UXXRCYHCSA-N
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Description

Beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate: is a chemical compound with the molecular formula C15H19NO10 and a molecular weight of 373.31 It is a derivative of glucopyranose, a form of glucose, and is characterized by the presence of isocyanate and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The acetylation process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve maintaining the reaction mixture at a specific temperature and pH to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological and medical research, this compound is used to study carbohydrate-protein interactions and as a precursor for the synthesis of glycosylated compounds.

Industry: In the industrial sector, beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate involves its ability to react with nucleophiles through its isocyanate group. This reactivity allows it to form stable covalent bonds with various functional groups, making it a versatile reagent in chemical synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Uniqueness: Beta-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate is unique due to the presence of both isocyanate and acetate groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows it to participate in a wide range of reactions, making it a valuable compound in various fields of research .

Properties

CAS No.

104974-80-3

Molecular Formula

C15H19NO10

Molecular Weight

373.31 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-isocyanatooxan-2-yl]methyl acetate

InChI

InChI=1S/C15H19NO10/c1-7(18)22-5-11-12(23-8(2)19)13(24-9(3)20)14(25-10(4)21)15(26-11)16-6-17/h11-15H,5H2,1-4H3/t11-,12-,13+,14-,15-/m1/s1

InChI Key

FLNZVZMQFATYNM-UXXRCYHCSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=C=O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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